

# An In-depth Technical Guide to 4-Cyclopropylbenzoic Acid (CAS: 1798-82-9)

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## Compound of Interest

Compound Name: 4-Cyclopropylbenzoic acid

Cat. No.: B167957

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## Foreword: The Strategic Value of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry and materials science, the cyclopropyl group stands out as a "bioisostere" of choice. Its rigid, three-membered ring structure imparts unique conformational constraints, enhances metabolic stability, and improves binding affinity to biological targets.<sup>[1][2]</sup> **4-Cyclopropylbenzoic acid** is a quintessential building block that leverages these properties. As an aromatic carboxylic acid, it serves as a versatile scaffold, allowing for straightforward derivatization into a multitude of more complex and high-value molecules.<sup>[1]</sup> This guide provides a comprehensive technical overview of its synthesis, properties, and applications, grounded in established scientific principles and practical, field-proven methodologies.

## Core Chemical and Physical Properties

**4-Cyclopropylbenzoic acid** is an aromatic carboxylic acid where a cyclopropyl group is attached at the para-position of the benzoic acid ring.<sup>[3]</sup> This structure results in a white to off-white solid compound with low solubility in water but good solubility in common organic solvents.<sup>[3]</sup>

Table 1: Physicochemical Properties of **4-Cyclopropylbenzoic Acid**

Property	Value	Source(s)
CAS Number	<b>1798-82-9</b>	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>2</sub>	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Molecular Weight	162.19 g/mol	<a href="#">[4]</a> <a href="#">[6]</a>
Melting Point	221-224 °C	<a href="#">[8]</a> <a href="#">[9]</a>
Boiling Point	305.8 °C at 760 mmHg (Predicted)	<a href="#">[8]</a> <a href="#">[9]</a>
Appearance	White to off-white solid	<a href="#">[3]</a> <a href="#">[8]</a> <a href="#">[9]</a>
pKa	4.41 ± 0.10 (Predicted)	<a href="#">[9]</a>
XLogP3	2.8	<a href="#">[8]</a>
IUPAC Name	4-cyclopropylbenzoic acid	<a href="#">[4]</a> <a href="#">[7]</a>
SMILES	C1CC1C2=CC=C(C=C2)C(=O)O	<a href="#">[4]</a> <a href="#">[10]</a>

| InChIKey | GJCRWEAWEDESNZ-UHFFFAOYSA-N |[\[4\]](#)[\[11\]](#) |

## Synthesis and Mechanistic Insights

A common and effective method for the laboratory-scale synthesis of **4-Cyclopropylbenzoic acid** involves a cycloaddition reaction between coumaric acid and cyclopropylacetylene. This reaction proceeds via a Diels-Alder type mechanism followed by a retro-Diels-Alder extrusion of CO<sub>2</sub>, which serves as the driving force for the aromatization of the ring.

Causality in Experimental Design:

- Solvent Choice: A high-boiling point, aprotic solvent like diethylene glycol dimethyl ether ("diglyme") is selected to achieve the necessary reflux temperatures that drive the reaction, particularly the CO<sub>2</sub> extrusion step.
- Reaction Time: The extended reflux period (e.g., 36 hours) is necessary because the cycloaddition and subsequent extrusion are kinetically slow processes. Reaction progress

should be monitored (e.g., by TLC) to determine the optimal endpoint.

- Purification: Recrystallization from ethanol is an effective purification method. The target acid has lower solubility in cold ethanol compared to impurities and unreacted starting materials, allowing for its selective crystallization upon cooling.

## Experimental Protocol: Synthesis from Coumalic Acid

Objective: To synthesize **4-Cyclopropylbenzoic acid** with high purity.

Materials:

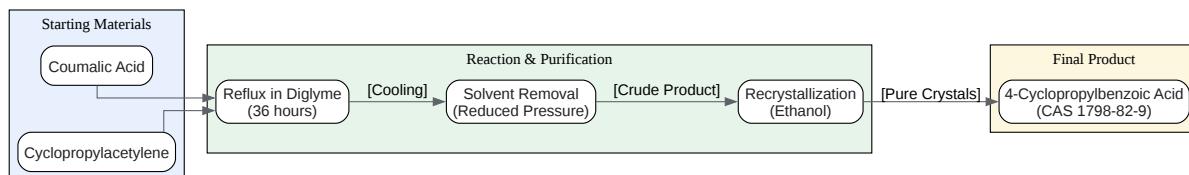
- Coumalic acid (1 equivalent)
- Cyclopropylacetylene (1 equivalent)
- Diethylene glycol dimethyl ether (Diglyme)
- Ethanol (for recrystallization)
- Standard reflux apparatus with condenser and heating mantle
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine coumalic acid (e.g., 18.74 mmol) and cyclopropylacetylene (e.g., 18.74 mmol) in diglyme.
- Heating: Heat the reaction mixture to reflux and maintain for approximately 36 hours.<sup>[9]</sup>
- Monitoring: Periodically check the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
- Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the diglyme solvent by distillation under reduced pressure using a rotary evaporator.<sup>[9]</sup>

- Purification: Dissolve the resulting crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Isolation: Collect the precipitated crystals of **4-Cyclopropylbenzoic acid** by vacuum filtration. Wash the crystals with a small amount of cold ethanol and dry them under vacuum.
- Characterization: Confirm the identity and purity of the product using melting point analysis, NMR, and IR spectroscopy.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **4-Cyclopropylbenzoic acid**.

## Spectroscopic and Analytical Characterization

A self-validating protocol requires rigorous characterization of the final compound. The spectroscopic data for **4-Cyclopropylbenzoic acid** is distinctive due to the combination of aromatic, carboxylic acid, and cyclopropyl moieties.

Table 2: Key Spectroscopic Data for **4-Cyclopropylbenzoic Acid**

Technique	Feature	Expected Chemical Shift / Frequency	Rationale
<sup>1</sup> H NMR	Carboxylic Acid (-COOH)	$\delta$ 12.0-13.0 ppm (broad singlet)	<b>Highly deshielded acidic proton.</b>
	Aromatic Protons	$\delta$ 7.2-8.1 ppm (two doublets, AA'BB' system)	Protons on the benzene ring, split by ortho coupling.
	Cyclopropyl Methine (-CH)	$\delta$ 1.8-2.0 ppm (multiplet)	Methine proton adjacent to the aromatic ring.
<sup>13</sup> C NMR	Cyclopropyl Methylene (-CH <sub>2</sub> )	$\delta$ 0.6-1.1 ppm (two multiplets)	Diastereotopic methylene protons of the cyclopropyl ring.
	Carbonyl Carbon (-C=O)	$\delta$ ~170 ppm	Characteristic shift for a carboxylic acid carbonyl.
	Aromatic Carbons	$\delta$ 125-150 ppm	Shifts for substituted and unsubstituted aromatic carbons.
	Cyclopropyl Methine (-CH)	$\delta$ ~16 ppm	Aliphatic carbon shielded by the ring strain.
	Cyclopropyl Methylene (-CH <sub>2</sub> )	$\delta$ ~9.5 ppm	Highly shielded aliphatic carbons due to ring geometry. <a href="#">[12]</a>
IR Spectroscopy	O-H Stretch (Carboxylic Acid)	2500-3300 cm <sup>-1</sup> (very broad)	Characteristic broad absorption due to hydrogen bonding.
	C=O Stretch (Carboxylic Acid)	~1680-1710 cm <sup>-1</sup> (strong)	Carbonyl stretch, position indicates conjugation with the aromatic ring. <a href="#">[13]</a>

Technique	Feature	Expected Chemical Shift / Frequency	Rationale
	C=C Stretch (Aromatic)	~1600 cm <sup>-1</sup> and ~1450 cm <sup>-1</sup>	Skeletal vibrations of the benzene ring. <a href="#">[13]</a>

| Mass Spec. (ESI-) | [M-H]<sup>-</sup> | m/z 161.06 | Deprotonated molecular ion, confirming molecular weight.[\[10\]](#) |

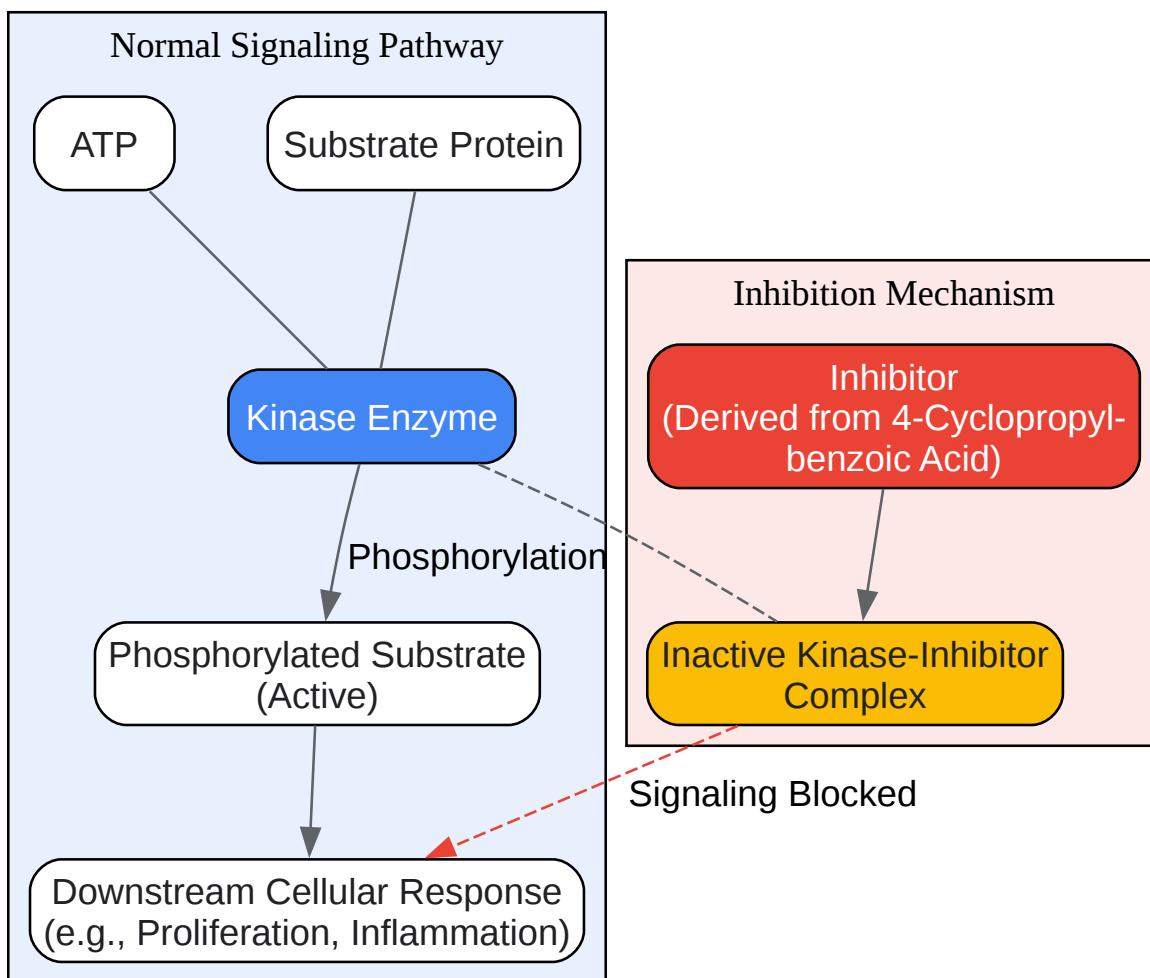
## Applications in Drug Discovery

The unique stereoelectronic properties of the cyclopropyl group make **4-Cyclopropylbenzoic acid** a valuable building block in pharmaceutical development.[\[2\]](#)

- Metabolic Stability: The cyclopropyl group is resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a more labile group (like an isopropyl or ethyl group) with a cyclopropyl moiety can significantly enhance a drug candidate's half-life.[\[1\]](#)
- Conformational Rigidity: The fixed structure of the cyclopropyl ring reduces the number of available conformations for a molecule. This can lock the molecule into a bioactive conformation, increasing its binding affinity and selectivity for a specific protein target.
- Key Therapeutic Areas:
  - Oncology: It is a component in the synthesis of potent enzyme inhibitors, such as Bruton's Tyrosine Kinase (BTK) inhibitors, which are crucial for treating certain B-cell cancers.[\[9\]](#)
  - Inflammation and Pain: Derivatives have been developed as highly potent and selective EP4 antagonists for treating inflammatory pain, demonstrating efficacy in animal models of arthritis.[\[14\]](#)
  - Antiviral and Anti-inflammatory Agents: The carboxylic acid handle allows for easy derivatization to form amides and esters, facilitating its incorporation into complex molecules designed as antiviral or anti-inflammatory drugs.[\[1\]](#)

## Conceptual Signaling Pathway: Kinase Inhibition

Many drugs derived from **4-Cyclopropylbenzoic acid** function as kinase inhibitors. The diagram below illustrates the general principle where an inhibitor molecule binds to the ATP-binding pocket of a kinase, preventing the phosphorylation of a downstream substrate and thereby blocking the signaling cascade.



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Caption: Generalized kinase inhibition by a drug molecule.

## Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. **4-Cyclopropylbenzoic acid** presents moderate hazards that require appropriate handling procedures.

Table 3: GHS Hazard and Precautionary Statements

Category	Statement	Source(s)
Hazards	<b>H302: Harmful if swallowed.</b>  H315: Causes skin irritation.  H319: Causes serious eye irritation.  H335: May cause respiratory irritation.	[4]  [4][5]  [4][5]  [4][5]
Prevention	P264: Wash skin thoroughly after handling.  P270: Do not eat, drink or smoke when using this product.  P280: Wear protective gloves/protective clothing/eye protection/face protection.  P261: Avoid breathing dust.	[15]  [15]  [15]
Response	P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.  P302+P352: IF ON SKIN: Wash with plenty of soap and water.	[15]  [15]
	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[15]
Storage	Store in a well-ventilated place. Keep container tightly	[15][16]

Category	Statement	Source(s)
	closed. Store locked up.	
	Recommended: Keep sealed in a dry area at room temperature.	[8][9]

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |[\[15\]](#) |

#### Handling Protocol:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat. If dust is generated, a NIOSH/MSHA-approved respirator is recommended.[\[16\]](#)
- First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[\[15\]](#)[\[16\]](#) For skin contact, wash off with soap and water.[\[15\]](#)[\[16\]](#) If inhaled, move to fresh air.[\[15\]](#)[\[16\]](#) If swallowed, rinse mouth and call a physician.[\[16\]](#)

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